

# Endocrine Disrupting Properties of Vinclozolin Metabolites: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Vinclozolin*

Cat. No.: *B1683831*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endocrine-disrupting properties of the fungicide **Vinclozolin** and its primary metabolites. **Vinclozolin**, a dicarboximide fungicide, is known to interfere with the endocrine system, primarily by acting as an antagonist to the androgen receptor (AR). Its metabolites, particularly M1 (2-[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide), are considered the active agents responsible for its antiandrogenic effects.<sup>[1][2][3][4][5]</sup> This guide delves into the molecular mechanisms of action, presents quantitative data from key experimental assays, provides detailed experimental protocols, and illustrates relevant biological pathways and experimental workflows.

## Mechanism of Action: Androgen Receptor Antagonism and Beyond

The primary endocrine-disrupting mechanism of **Vinclozolin** metabolites is their ability to act as competitive antagonists of the androgen receptor.<sup>[2][3]</sup> Both M1 and M2 bind to the ligand-binding domain of the AR, preventing the binding of endogenous androgens such as testosterone and dihydrotestosterone (DHT). This competitive inhibition blocks the conformational changes in the AR that are necessary for its subsequent translocation to the nucleus, binding to androgen response elements (AREs) on DNA, and the recruitment of coactivators, ultimately leading to the inhibition of androgen-dependent gene transcription.<sup>[1][6]</sup>

Studies have shown that M2 is a significantly more potent AR antagonist than M1.<sup>[1]</sup> While the parent compound, **Vinclozolin**, exhibits weak affinity for the AR, its in vivo effects are primarily attributed to its rapid metabolism to M1 and M2.<sup>[2]</sup>

Beyond androgen receptor antagonism, research suggests that **Vinclozolin** and its metabolites may interact with other steroid hormone receptors, including the progesterone receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR), where they generally exhibit antagonistic activity.<sup>[7]</sup> Furthermore, some studies indicate that these compounds may act as weak agonists for estrogen receptors (ER $\alpha$  and ER $\beta$ ).<sup>[7]</sup>

**Vinclozolin** has also been shown to affect steroidogenesis, the metabolic pathway that produces steroid hormones. In vitro studies using the H295R human adrenocortical carcinoma cell line have demonstrated that **Vinclozolin** can decrease the production of testosterone while simultaneously increasing the production of estradiol.<sup>[8][9]</sup>

## Quantitative Data on Endocrine Disrupting Activities

The following tables summarize the quantitative data on the endocrine-disrupting properties of **Vinclozolin** and its metabolites from various in vitro assays.

Table 1: Androgen Receptor Binding Affinity

| Compound         | Assay Type             | Species/Cel<br>I Line   | Endpoint | Value (μM) | Reference |
|------------------|------------------------|-------------------------|----------|------------|-----------|
| Vinclozolin      | Competitive<br>Binding | Rat Prostate<br>Cytosol | Ki       | > 700      | [2]       |
| Metabolite<br>M1 | Competitive<br>Binding | Rat Prostate<br>Cytosol | Ki       | 92         | [2]       |
| Metabolite<br>M2 | Competitive<br>Binding | Rat Prostate<br>Cytosol | Ki       | 9.7        | [2]       |

Table 2: Antiandrogenic Activity in Reporter Gene Assays

| Compound      | Assay Type                      | Cell Line     | Endpoint                | Value                                 | Reference |
|---------------|---------------------------------|---------------|-------------------------|---------------------------------------|-----------|
| Vinclozolin   | AR-Mediated Reporter Gene Assay | Yeast         | Antiandrogenic Activity | Observed at $\geq 10^{-6}$ M          | [10]      |
| Metabolite M2 | AR-Mediated Reporter Gene Assay | Not Specified | Relative Potency        | 50-fold more potent inhibitor than M1 | [1]       |

Table 3: Effects on Steroid Hormone Production in H295R Cells

| Compound    | Hormone Measured             | Effect   | Lowest Observed Effect Concentration (LOEC) |                     |           | Reference |
|-------------|------------------------------|----------|---------------------------------------------|---------------------|-----------|-----------|
|             |                              |          | Concentration (LOEC)                        | Maximum Fold Change | Reference |           |
| Vinclozolin | Testosterone                 | Decrease | -                                           | -                   | [8]       |           |
| Vinclozolin | Estradiol                    | Increase | 10 $\mu$ M                                  | 1.99                | [11]      |           |
| Vinclozolin | Progesterone                 | Decrease | -                                           | -                   | [8]       |           |
| Vinclozolin | 17 $\alpha$ -OH-progesterone | Decrease | -                                           | -                   | [11]      |           |
| Vinclozolin | Androstenedione              | Decrease | -                                           | -                   | [11]      |           |

## Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the endocrine-disrupting properties of **Vinclozolin** and its metabolites.

### Competitive Androgen Receptor Binding Assay

Objective: To determine the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

- Rat ventral prostate cytosol (source of AR)
- Radiolabeled androgen (e.g., [<sup>3</sup>H]-R1881)
- Unlabeled R1881 (for standard curve)
- Test compounds (**Vinclozolin**, M1, M2)
- Assay buffer (e.g., TEGD buffer: Tris-HCl, EDTA, DTT, glycerol)
- Hydroxyapatite (HAP) slurry
- Scintillation cocktail
- 96-well microplates
- Scintillation counter

Procedure:

- Preparation of Reagents: Prepare serial dilutions of the test compounds and unlabeled R1881 in the assay buffer. The radiolabeled ligand is diluted to a final concentration at or below its Kd.
- Assay Setup: In a 96-well plate, set up the following reaction mixtures in triplicate:
  - Total Binding: Radioligand and AR-containing cytosol.
  - Non-specific Binding: Radioligand, AR-containing cytosol, and a saturating concentration of unlabeled R1881.
  - Competitive Binding: Radioligand, AR-containing cytosol, and varying concentrations of the test compound.

- Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.
- Separation of Bound and Unbound Ligand: Add ice-cold HAP slurry to each well to bind the receptor-ligand complexes. Incubate on ice with intermittent shaking. Centrifuge the plate to pellet the HAP.
- Washing: Aspirate the supernatant and wash the HAP pellets with cold assay buffer to remove unbound radioligand.
- Detection: Add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC<sub>50</sub> value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

## Androgen Receptor Transcriptional Activation (Reporter Gene) Assay

Objective: To measure the ability of a test compound to induce or inhibit androgen receptor-mediated gene expression.

### Materials:

- A mammalian cell line stably transfected with an androgen receptor expression vector and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (e.g., MMTV).
- Cell culture medium and supplements.
- Test compounds (**Vinclozolin**, M1, M2).
- A reference androgen (e.g., DHT).

- A reference antiandrogen (e.g., hydroxyflutamide).
- Lysis buffer.
- Luciferase substrate.
- 96-well cell culture plates.
- Luminometer.

**Procedure:**

- Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
- Treatment:
  - Agonist Mode: Treat the cells with serial dilutions of the test compound.
  - Antagonist Mode: Treat the cells with a fixed concentration of a reference androgen (e.g., DHT) in the presence of serial dilutions of the test compound.
- Incubation: Incubate the plate for 24-48 hours to allow for gene expression.
- Cell Lysis: Remove the medium and add lysis buffer to each well to release the cellular contents, including the reporter enzyme.
- Detection: Add the luciferase substrate to each well and measure the luminescence using a luminometer.
- Data Analysis:
  - Agonist Mode: Plot the luminescence against the logarithm of the test compound concentration to determine the EC50 value (the concentration that induces a half-maximal response).
  - Antagonist Mode: Plot the percentage of inhibition of the androgen-induced response against the logarithm of the test compound concentration to determine the IC50 value (the

concentration that causes a half-maximal inhibition).

## H295R Steroidogenesis Assay (Following OECD TG 456)

Objective: To assess the effect of a test chemical on the production of testosterone and estradiol in a human adrenocortical carcinoma cell line.

### Materials:

- H295R human adrenocortical carcinoma cell line.
- Cell culture medium and supplements.
- Test compounds (**Vinclozolin**).
- Positive controls (e.g., forskolin to induce steroidogenesis, prochloraz as an inhibitor).
- Solvent control (e.g., DMSO).
- 24-well cell culture plates.
- ELISA kits or LC-MS/MS for hormone quantification.
- Reagents for assessing cell viability (e.g., MTT assay).

### Procedure:

- Cell Seeding and Acclimation: Seed H295R cells in 24-well plates and allow them to acclimate for 24 hours.
- Exposure: Replace the medium with fresh medium containing seven different concentrations of the test chemical, a solvent control, and positive controls, each in at least triplicate.
- Incubation: Incubate the cells for 48 hours.
- Sample Collection: At the end of the exposure period, collect the cell culture medium for hormone analysis.

- Cell Viability Assessment: Measure cell viability in each well using a suitable method (e.g., MTT assay).
- Hormone Quantification: Measure the concentrations of testosterone and  $17\beta$ -estradiol in the collected medium using validated methods such as ELISA or LC-MS/MS.
- Data Analysis: Normalize the hormone concentrations to the solvent control. Analyze the data for statistically significant changes in hormone production at each concentration of the test chemical. Determine the Lowest Observed Effect Concentration (LOEC) for both testosterone and estradiol.

## Visualizing Pathways and Protocols

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows discussed in this guide.

## Antagonistic Action of Vinclozolin Metabolites on Androgen Receptor Signaling

[Click to download full resolution via product page](#)

Caption: Antagonistic Action of **Vinclozolin** Metabolites on Androgen Receptor Signaling.

## Workflow for Competitive Androgen Receptor Binding Assay

[Click to download full resolution via product page](#)

Caption: Workflow for Competitive Androgen Receptor Binding Assay.

## Workflow for Androgen Receptor Reporter Gene Assay

[Click to download full resolution via product page](#)

Caption: Workflow for Androgen Receptor Reporter Gene Assay.

## Workflow for H295R Steroidogenesis Assay (OECD TG 456)

[Click to download full resolution via product page](#)

Caption: Workflow for H295R Steroidogenesis Assay (OECD TG 456).

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Androgen receptor antagonist versus agonist activities of the fungicide vinclozolin relative to hydroxyflutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Environmental hormone disruptors: evidence that vinclozolin developmental toxicity is mediated by antiandrogenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action: inhibition of androgen receptor function--vinclozolin-induced malformations in reproductive development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the anti-androgenic endocrine disruptor vinclozolin on embryonic testis cord formation and postnatal testis development and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro metabolism of the anti-androgenic fungicide vinclozolin by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Steroid receptor profiling of vinclozolin and its primary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human adrenocarcinoma (H295R) cells for rapid in vitro determination of effects on steroidogenesis: Hormone production (Journal Article) | ETDEWEB [osti.gov]
- 9. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of antiandrogenic activities of vinclozolin and D,L-camphorquinone in androgen receptor gene transcription assay in vitro and mouse in utero exposure assay in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BioKB - CoOccurrence - vinclozolin - Testosterone [biokb.lcsb.uni.lu]
- To cite this document: BenchChem. [Endocrine Disrupting Properties of Vinclozolin Metabolites: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683831#endocrine-disrupting-properties-of-vinclozolin-metabolites>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)